Normal-Tension Glaucoma: Pilocarpine Hydrochloride Shows No Significant IOP-Lowering Effect vs. β-Blockers
In patients with normal-tension glaucoma (NTG), 2% pilocarpine hydrochloride administered three times daily produced no statistically significant lowering effect on intraocular pressure, whereas 0.5% timolol maleate twice daily and 0.5% betaxolol hydrochloride twice daily both demonstrated statistically significant IOP reduction [1]. This differential efficacy across glaucoma subtypes is critical: pilocarpine's utility is conditional on disease state, and its lack of efficacy in NTG contrasts with its established role in open-angle and angle-closure glaucoma. This finding directly informs compound selection based on patient population and glaucoma etiology.
| Evidence Dimension | Intraocular pressure (IOP) reduction |
|---|---|
| Target Compound Data | 2% pilocarpine HCl t.i.d.: no statistically significant IOP reduction (F test, P = 0.0596) |
| Comparator Or Baseline | 0.5% timolol maleate b.i.d.: statistically significant reduction (P < 0.0001); 0.5% betaxolol HCl b.i.d.: statistically significant reduction (P = 0.0001) |
| Quantified Difference | Pilocarpine: non-significant; timolol and betaxolol: highly significant reductions |
| Conditions | 18 eyes with normal-tension glaucoma, direct comparative study |
Why This Matters
Procurement and clinical selection decisions must account for glaucoma subtype: pilocarpine should not be selected for normal-tension glaucoma where β-blockers demonstrate quantifiably superior efficacy.
- [1] Nyman K. Intraocular pressure reduction with topically administered pilocarpine, timolol and betaxolol in normal tension glaucoma. Acta Ophthalmol (Copenh). 1993;71(5):686-690. doi:10.1111/j.1755-3768.1993.tb04662.x. View Source
